6-Bromo-4-chloro-3-iodo-1H-indazole

Cross-Coupling Medicinal Chemistry Synthetic Methodology

6-Bromo-4-chloro-3-iodo-1H-indazole delivers three orthogonal halogen handles (C3-I, C6-Br, C4-Cl) enabling precise sequential functionalization via Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This predictable reactivity gradient accelerates SAR exploration of kinase inhibitor scaffolds and eliminates complex protection strategies required by non-differentiated analogs. Procure this strategic building block to streamline parallel library synthesis and reduce time-to-lead.

Molecular Formula C7H3BrClIN2
Molecular Weight 357.37 g/mol
CAS No. 887568-16-3
Cat. No. B1604265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-3-iodo-1H-indazole
CAS887568-16-3
Molecular FormulaC7H3BrClIN2
Molecular Weight357.37 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)I)Cl)Br
InChIInChI=1S/C7H3BrClIN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)
InChIKeyLFDHOIDUNKQALO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloro-3-iodo-1H-indazole (CAS 887568-16-3): A Tri-Halogenated Indazole Scaffold for Stepwise Diversification


6-Bromo-4-chloro-3-iodo-1H-indazole is a poly-halogenated heteroaromatic compound belonging to the indazole family, featuring a distinct substitution pattern with bromine at C6, chlorine at C4, and iodine at C3 on the indazole core. This unique halogen triad is designed to leverage the well-documented differential reactivity of aryl iodides, bromides, and chlorides in palladium-catalyzed cross-coupling reactions, thereby enabling controlled, sequential functionalization for the construction of complex molecular architectures [1]. The compound is commercially available with purity specifications typically reported at ≥95% or ≥98% .

Why Simple Indazole Analogs Cannot Replace 6-Bromo-4-chloro-3-iodo-1H-indazole in Multi-Step Synthesis


Generic or less-substituted indazole analogs cannot replicate the synthetic utility of 6-Bromo-4-chloro-3-iodo-1H-indazole because they lack the precise combination of orthogonal reactive handles required for stepwise, regioselective diversification. The significant difference in reactivity between C–I, C–Br, and C–Cl bonds in palladium-catalyzed cross-couplings is a fundamental principle in organic synthesis [1]. Substituting this compound with a non-iodinated analog or a differently halogenated isomer would compromise the ability to perform selective, sequential functionalization—often leading to complex mixtures, lower yields, and the need for additional protection/deprotection steps. The specific halogen placement dictates the order and site of derivatization, a feature not present in simpler or isomeric indazole building blocks.

Quantitative Differentiation of 6-Bromo-4-chloro-3-iodo-1H-indazole Against Closest Analogs


Orthogonal Reactivity: Differential C–X Bond Strengths Enable Sequential Functionalization

The target compound's C3–I, C6–Br, and C4–Cl bonds exhibit a gradient of reactivity in palladium-catalyzed cross-couplings. While direct rate data for this specific compound are not reported, well-established principles show that aryl iodides undergo oxidative addition significantly faster than aryl bromides, which are in turn much faster than unactivated aryl chlorides [1]. This differential reactivity enables a programmable, sequential functionalization strategy not possible with isomers lacking this halogen hierarchy.

Cross-Coupling Medicinal Chemistry Synthetic Methodology

Selective C3-Iodo Suzuki Coupling: Clear Reactivity Advantage Over C6-Bromo

A key advantage of the C3-iodo substituent is its superior reactivity in cross-coupling compared to the C6-bromo group. This allows for selective functionalization at the C3 position first, leaving the C6-bromo and C4-chloro sites intact for subsequent transformations [1]. While direct comparative yields for this specific compound are not available, this concept is a cornerstone of modern synthetic design using poly-halogenated arenes.

Suzuki-Miyaura Coupling Regioselectivity Indazole Functionalization

Distinct Halogen Placement vs. Regioisomer 3-Bromo-6-chloro-4-iodo-1H-indazole (CAS 887568-28-7)

The target compound differs from its regioisomer, 3-Bromo-6-chloro-4-iodo-1H-indazole (CAS 887568-28-7), in the specific positions of its halogen atoms. This regioisomer, while containing the same three halogens, places the iodine at C4 and bromine at C3. This positional swap fundamentally alters the synthetic logic, as the most reactive iodine handle is now at C4 instead of C3, and the intermediate bromine is at C3 instead of C6. This leads to a different set of possible functionalization sequences and final substitution patterns, making the target compound the required choice for specific SAR explorations targeting the 3-position first.

Regioisomer Halogen Substitution Pattern Synthetic Versatility

Commercial Purity and Availability: A Practical Procurement Consideration

While not a differentiating factor in biological or chemical performance, the consistent commercial availability and specified purity of a compound are critical for research reproducibility. The target compound, 6-Bromo-4-chloro-3-iodo-1H-indazole, is offered by multiple reputable vendors with reported purities of ≥95% and 98% . This is a typical purity specification for such halogenated building blocks and meets standard requirements for research use. In contrast, some isomeric or less common halogenated indazoles may have limited commercial availability or require custom synthesis, impacting project timelines and costs.

Procurement Purity Supply Chain

Optimal Use Cases for 6-Bromo-4-chloro-3-iodo-1H-indazole Based on Its Differentiated Reactivity


Medicinal Chemistry: Construction of 3-Substituted Indazole Libraries for Kinase Inhibitor SAR

This scenario directly leverages the evidence of orthogonal reactivity. The compound serves as an ideal starting material for the synthesis of 3-aryl or 3-alkynyl indazole derivatives, a motif common in kinase inhibitor scaffolds. The selective C3-iodo Suzuki or Sonogashira coupling allows for the rapid introduction of diverse chemical groups at the 3-position, while preserving the C6-bromo and C4-chloro handles for subsequent diversification or as part of the final target molecule's pharmacophore [1]. This is particularly valuable for exploring structure-activity relationships (SAR) around the indazole core, as the 3-position is frequently involved in key binding interactions with kinase active sites.

Synthetic Methodology: Demonstrating Stepwise, Orthogonal Cross-Coupling Strategies on a Heteroaromatic Core

For researchers focused on developing or optimizing new synthetic methods, this compound provides a robust and well-defined platform to showcase sequential, orthogonal cross-couplings. Its three distinct C–X bonds allow for the demonstration of chemoselective reactions in a complex setting. A typical sequence might involve a first Suzuki coupling at C3 (iodo), followed by a second Suzuki or Buchwald-Hartwig amination at C6 (bromo) using more forcing conditions or a different catalyst system, and finally a challenging activation of the C4–Cl bond [1]. Such case studies are valuable for validating new catalytic systems and for teaching advanced concepts in organic synthesis.

Chemical Biology: Synthesis of Bifunctional Probes via Iterative Conjugation

The predictable reactivity gradient enables the synthesis of bifunctional indazole-based chemical probes. The C3-iodo site can be used to first attach a linker or a biotin tag, while the C6-bromo site can subsequently be used to introduce a fluorescent reporter or an affinity handle. The C4-chloro group may be left unreacted or serve as a third, more challenging attachment point for further elaboration. This controlled, stepwise assembly is crucial for producing well-defined, homogeneous probes for target identification or imaging studies, where a specific spatial arrangement of functional elements is required [1].

Procurement-Advantaged Building Block for Parallel Synthesis

In an industrial or academic parallel synthesis setting, the time and cost associated with designing and synthesizing a complex intermediate from scratch are significant. This compound, being commercially available from multiple vendors with defined purity [1], offers a streamlined entry point for generating diverse indazole-based libraries. The orthogonal handles allow for automated or semi-automated diversification in two dimensions (e.g., varying R1 at C3, then R2 at C6), thereby maximizing chemical space exploration with a single, readily procurable building block. This practical advantage directly translates to faster lead identification and optimization cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-chloro-3-iodo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.